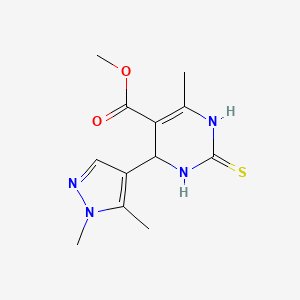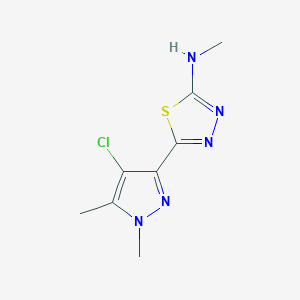![molecular formula C19H18Cl3NO2S B14928389 2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B14928389.png)
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone is a complex organic compound that belongs to the class of phenoxy compounds This compound is characterized by the presence of a phenoxy group, a thiazole ring, and multiple chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiazole ring compound under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen atoms.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
Substitution Products: Compounds with substituted chlorine atoms.
科学研究应用
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with a simpler structure, known for its antimicrobial properties.
3-Chloro-4-(2,5-dimethylphenoxy)aniline: Another phenoxy compound with different substituents and applications.
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline: A compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone is unique due to its complex structure, which combines a phenoxy group, a thiazole ring, and multiple chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C19H18Cl3NO2S |
|---|---|
分子量 |
430.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C19H18Cl3NO2S/c1-11-7-14(8-12(2)18(11)22)25-10-17(24)23-5-6-26-19(23)13-3-4-15(20)16(21)9-13/h3-4,7-9,19H,5-6,10H2,1-2H3 |
InChI 键 |
LZXFVBIPVDIMBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14928308.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B14928311.png)
![3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928313.png)

![ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14928335.png)
![ethyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14928341.png)
![N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928345.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B14928348.png)
![2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928349.png)

![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14928377.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B14928378.png)

![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B14928387.png)
